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Executive Summary
Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand

the functional capacity of the proteome. While phosphorylation, ubiquitination, and methylation

of lysine and arginine are well-studied, the methylation of histidine residues has remained a

comparatively enigmatic PTM. This guide delves into the core biological significance of N-

methylated histidine, a subtle but impactful modification. It provides a comprehensive overview

of the key enzymes, their substrates, and the physiological consequences of this modification,

from maintaining cytoskeletal integrity to its emerging roles in oncology and utility as a clinical

biomarker. This document synthesizes current knowledge, presents quantitative data for

comparative analysis, details key experimental protocols, and provides visual diagrams of

crucial pathways and workflows to empower researchers and drug development professionals

in this burgeoning field.

Biochemistry of Histidine Methylation
The imidazole ring of histidine contains two nitrogen atoms, Nπ (pros, or N1) and Nτ (tele, or

N3), both of which can be methylated.[1][2] This modification is catalyzed by a class of

enzymes known as protein histidine methyltransferases (PHMTs) that transfer a methyl group
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from the universal methyl donor S-adenosyl-L-methionine (AdoMet), yielding a methylated

histidine residue and S-adenosyl-L-homocysteine (AdoHcy).[3][4]

Biochemically, methylation alters the properties of the histidine side chain. It increases the pKa

of the imidazole ring, thereby increasing the fraction that is protonated at physiological pH.[3]

This can impact protein structure, protein-protein interactions, metal ion chelation, and enzyme

catalysis.[5]
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Biochemical reaction of protein histidine methylation.

Key Protein Histidine Methyltransferases (PHMTs)
and Their Substrates
Recent research has identified three primary PHMTs in mammals, each displaying distinct

specificity for the nitrogen atom on the imidazole ring and the target protein sequence.[1]

SETD3 (SET Domain Containing 3): Identified as the first metazoan histidine

methyltransferase, SETD3 specifically catalyzes the N3-methylation of Histidine 73 (His73)

in β-actin.[6][7][8][9] This modification is highly conserved and is crucial for maintaining

cytoskeleton integrity and regulating smooth muscle contractility.[7]

METTL9 (Methyltransferase-like 9): METTL9 is a broad-specificity N1-histidine

methyltransferase that targets proteins containing a "His-x-His" (HxH) motif, where 'x' is a

small amino acid residue.[1][10] It specifically methylates the second histidine of the motif.[1]

Key substrates include zinc transporters like SLC39A7, with implications for tumor growth.

[11]
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METTL18 (Methyltransferase-like 18): This enzyme is responsible for the N3-methylation of

Histidine 245 on the ribosomal protein RPL3.[1] This modification is important for the proper

assembly of the 60S ribosome subunit and maintaining the fidelity of translation.[12]
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Key mammalian PHMTs and their specific substrates.

Table 1: Summary of Characterized Mammalian Protein
Histidine Methyltransferases

Methyltransfer
ase

Target
Nitrogen

Substrate(s)
Specific
Residue(s)

Key Biological
Function(s)

SETD3 N3 (Nτ) β-Actin His73

Cytoskeleton

integrity, smooth

muscle

contraction[6][7]

METTL9 N1 (Nπ)

Proteins with

"HxH" motif (e.g.,

SLC39A7,

S100A9)

Second His in

HxH motif

Zinc

homeostasis,

tumor growth[1]

[11]

METTL18 N3 (Nτ)

Ribosomal

Protein L3

(RPL3)

His245

Ribosome

assembly,

translational

fidelity[1][12]
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Regulation of the Cytoskeleton and Muscle Function
The N3-methylation of actin at His73 by SETD3 is the most well-characterized histidine

methylation event. This modification reduces the rate of nucleotide exchange on actin

monomers and slightly accelerates the assembly of actin filaments.[7] Mice lacking SETD3

show a complete loss of actin His73 methylation.[7] This results in severe reproductive issues

in female mice, specifically primary maternal dystocia (difficulty in childbirth) due to impaired

uterine smooth muscle contraction, highlighting a critical role for this PTM in physiological

processes.[7]

Role in Cancer
The role of histidine methylation in cancer is an emerging area of research. SETD3 has been

implicated in carcinogenesis, although its exact role may be context-dependent.[6][8] More

directly, the METTL9 methyltransferase has been shown to be required for tumor growth.[11]

By methylating zinc transporters, METTL9 influences zinc homeostasis, which is critical for the

function of numerous enzymes and transcription factors involved in cell proliferation. Deletion of

Mettl9 in mouse models suppresses tumor growth and enhances anti-tumor immunity.[11]

N-Methylated Histidine as Biomarkers
Free N-methylated histidine residues, liberated during protein degradation, are not reutilized for

protein synthesis and are excreted, making them valuable biomarkers.[2]

3-Methylhistidine (3-MH): Formed from the post-translational methylation of histidine in actin

and myosin, 3-MH is released during the breakdown of myofibrillar proteins.[2][13] Its

concentration in plasma and urine serves as a sensitive marker for muscle protein

catabolism.[14][15] Elevated levels can indicate muscle wasting, strenuous exercise, or

certain metabolic disorders.[13] However, dietary meat intake also contributes to 3-MH

levels, which must be considered during interpretation.[2]

1-Methylhistidine (1-MH): Unlike 3-MH, 1-MH is not endogenously formed in humans.[14] Its

presence in the body is primarily the result of metabolizing the dipeptide anserine (β-alanyl-

Nπ-methyl-L-histidine), which is abundant in poultry and fish.[16][17] Therefore, 1-MH serves

as a specific biomarker for recent meat consumption and can be used to distinguish dietary

from endogenous sources of 3-MH.[2][13]
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Origins and biomarker utility of 1-MH and 3-MH.

Table 2: Reference Concentrations of N-Methylated
Histidines
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Analyte Matrix
Normal
Concentration
Range

Associated
Conditions for
Elevation

1-Methylhistidine (1-

MH)
Plasma

~5.0 - 15.0 µmol/L[2]

[18]
High meat/fish intake

Urine

17.7 - 153.8

µmol/mmol

creatinine[19][20][21]

High meat/fish intake

3-Methylhistidine (3-

MH)
Plasma ~2.7 - 10.0 µmol/L[2]

Muscle wasting,

strenuous exercise,

high meat intake[13]

Urine
Variable, reflects

muscle mass and diet

Muscle catabolism,

trauma, muscular

dystrophy[2]

N-Methylated Dipeptides: Carnosine and Anserine
Beyond their role as protein residues, N-methylated histidines are components of biologically

active dipeptides. Anserine (β-alanyl-Nπ-methyl-L-histidine) is the N1-methylated form of

carnosine (β-alanyl-L-histidine).[16] These dipeptides are found in high concentrations in

skeletal muscle and brain tissue.[16][22] They possess significant pH-buffering and antioxidant

properties and play roles in metal ion chelation.[23] Supplementation with carnosine and

anserine has been explored for ergogenic effects in high-intensity exercise and for potential

therapeutic benefits against cognitive decline.[24][25] Anserine is more resistant to degradation

by the enzyme carnosinase in human serum compared to carnosine, potentially increasing its

bioavailability.[23][25]

Experimental Protocols
Identification of Histidine Methylation Sites by Mass
Spectrometry
There are no established affinity agents to enrich for histidine-methylated peptides, making

their large-scale identification challenging.[26] The primary method relies on high-resolution
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mass spectrometry (MS) analysis of complex peptide mixtures derived from proteolytic digests.

Generalized Protocol:

Protein Extraction and Digestion: Extract total protein from cells or tissues. Reduce and

alkylate cysteine residues, followed by digestion with a protease (e.g., Trypsin).

Peptide Fractionation (Optional but Recommended): To reduce sample complexity, peptides

can be fractionated using techniques like strong cation exchange (SCX) or high-pH

reversed-phase liquid chromatography (RPLC).

LC-MS/MS Analysis: Analyze peptide fractions using a high-resolution mass spectrometer

(e.g., Orbitrap or Q-TOF) coupled to a nano-flow RPLC system. The mass spectrometer

should be operated in a data-dependent acquisition (DDA) mode.

Database Searching: Search the resulting MS/MS spectra against a protein sequence

database. The search parameters must include methylation of histidine (+14.01565 Da) as a

variable modification. Specialized search algorithms may be required to handle the neutral

loss of the methyl group from the imidazole ring.

Validation: Manually inspect MS/MS spectra of putative methylated peptides to confirm the

assignment, looking for key fragment ions that support the modification site.
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General workflow for MS-based identification of methylation.

In Vitro Methyltransferase Assay
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This assay measures the ability of a recombinant methyltransferase to transfer a methyl group

from AdoMet to a specific substrate.

Generalized Protocol (Radiometric):

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction buffer (e.g., 50

mM Tris-HCl, pH 7.5, 50 mM NaCl).[1]

Add Components:

Add the purified, recombinant PHMT (e.g., METTL9) to a final concentration of 1-2 µM.[1]

Add the substrate (e.g., a synthetic peptide containing the target histidine) to a final

concentration of ~100 µM.[1]

Initiate the reaction by adding radiolabeled [³H]-AdoMet.

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[1]

Termination: Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or by spotting the

mixture onto P81 phosphocellulose paper.[1]

Detection:

If using P81 paper, wash extensively to remove unincorporated [³H]-AdoMet. Measure the

radioactivity incorporated into the peptide substrate using a scintillation counter.

Alternatively, the reaction can be analyzed by LC-MS to detect the mass shift

corresponding to methylation of the substrate peptide.[1]

Future Directions and Drug Development
Implications
The study of N-methylated histidine residues is rapidly advancing. The discovery of specific

writers (SETD3, METTL9, METTL18) opens the door to developing potent and selective

inhibitors. Such inhibitors could serve as valuable chemical probes to further elucidate the
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biological roles of histidine methylation and may hold therapeutic potential, particularly in

oncology, given the role of METTL9 in tumor growth.[11]

Furthermore, the development of robust analytical methods to quantify 1-MH and 3-MH is

crucial for clinical applications, enabling better monitoring of muscle health, nutritional status,

and dietary adherence in clinical trials.[13][18] Unanswered questions remain, including the

identification of demethylases ("erasers") for this modification and a full characterization of the

histidine "methylome" across different tissues and disease states. Addressing these questions

will be paramount for fully understanding the significance of this PTM and harnessing its

potential for therapeutic intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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